7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a tetrahydronaphthalen-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Another compound with a methylsulfanyl group, used in drug development and organic synthesis.
Methanesulfonyl chloride: An organosulfur compound used as a precursor in various chemical reactions.
Uniqueness
7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its tetrahydronaphthalen-1-amine backbone combined with the methylsulfanyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
7-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H15NS/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3 |
InChI Key |
WOUVWVARBKWSQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(CCCC2N)C=C1 |
Origin of Product |
United States |
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